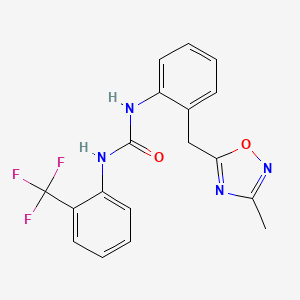

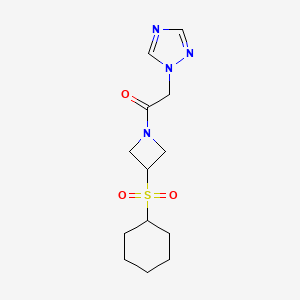

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea involves strategies like fusion of phenyl-2-acylhydrazine with urea, leading to derivatives including oxadiazoles. This method is part of a broader approach to creating azole derivatives, which are crucial in various pharmacological and materials science applications (Kametani, Sota, & Shio, 1970).

Scientific Research Applications

Hydrogel Formation and Morphology Control

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in a range of acids at pH 1–2. The morphology and rheology of these gels are dependent on the anion identity, representing a method for tuning the gels' physical properties. This finding demonstrates the potential of similar urea compounds in creating customizable hydrogel materials for various applications, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).

Synthesis Techniques Enhancement

A novel method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation offers a more efficient and time-saving approach compared to conventional heating methods. This advancement in synthesis techniques could lead to the faster development of new compounds for scientific research and potential therapeutic applications (Li & Chen, 2008).

Potential in Antioxidant Activity

The synthesis and evaluation of some 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives revealed significant antioxidant activity. This suggests that urea derivatives, including the compound , could be explored further for their antioxidant properties, potentially leading to applications in mitigating oxidative stress-related diseases (George et al., 2010).

Insights into Crystal Structure and Insect-growth Regulation

The crystal structure analysis of N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, a novel insect-growth-regulator (IGR), revealed a triclinic system with Z=2, where the urea linkage is coplanar with intramolecular hydrogen bond formation. Understanding the structural basis of such compounds can guide the design of new IGRs with enhanced efficacy and specificity for agricultural and pest management applications (Zhong et al., 1999).

Molecular Docking Studies for MAO-B Inhibition

Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea moiety were synthesized and shown to inhibit monoamine oxidase B (MAO-B) significantly, with some compounds demonstrating potent activity. Molecular docking studies provided insights into the interaction mechanisms, offering a foundation for the development of new therapeutic agents targeting neurological disorders such as Parkinson's disease (Tok et al., 2021).

properties

IUPAC Name |

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c1-11-22-16(27-25-11)10-12-6-2-4-8-14(12)23-17(26)24-15-9-5-3-7-13(15)18(19,20)21/h2-9H,10H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQSLWLZVNFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)